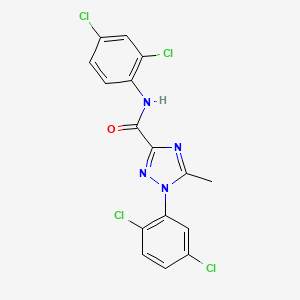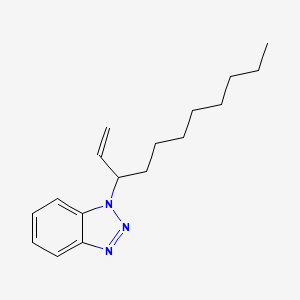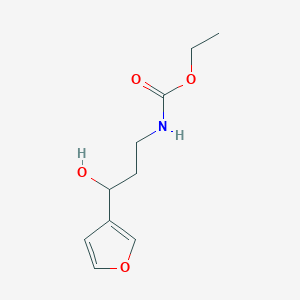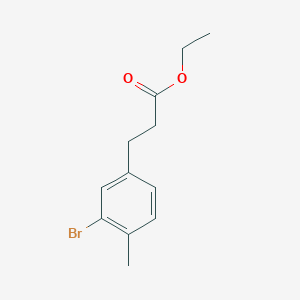![molecular formula C15H16N4O3 B2963747 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-68-5](/img/structure/B2963747.png)
2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-triazine, which is a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3. They exist in three isomeric forms, 1,3,5-triazinanes being common .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves [4 + 2] domino annulation reactions . These strategies exhibit high performance with moderate to high yields, using easily available materials including ketones, aldehydes, alkynes, secondary alcohols, and alkenes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives can be confirmed using various spectroscopic techniques . These include NMR, infrared (IR) spectroscopy, elemental analysis, and DSC .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazine derivatives can be quite complex. For example, an unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provides common intermediates for the synthesis of 1,2,4-triazines with different substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can be analyzed using various techniques. For example, thermal analysis (TGA/dTGA) studies can be conducted to identify the kinetic thermodynamic parameters and the thermal stability of the synthesized compound .科学的研究の応用
Antiviral Activity
Compounds with imidazo[1,2-a]-s-triazine structures have been synthesized and evaluated for their antiviral activities. These compounds, including guanine, guanosine, and guanosine monophosphate analogues, have shown moderate activity against viruses such as herpes, rhinovirus, and parainfluenza in tissue cultures at non-toxic dosages. This suggests that derivatives of imidazo[1,2,4]triazine, by analogy, could also possess antiviral properties and warrant further investigation in this context (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Heterocyclic Chemistry Applications
Heterocyclic compounds, such as glycolurils and their analogues, including those with imidazo and triazine structures, have found widespread applications in fields like pharmacology, where they serve as active compounds with antibacterial, nootropic, and neurotropic properties. They also play roles in explosives, gelators, and as building blocks in supramolecular chemistry. This broad utility indicates that the subject compound may have versatile applications in developing new materials and bioactive molecules (Kravchenko, Baranov, & Gazieva, 2018).
Synthetic and Biological Activity
The synthesis of highly functionalized tetrahydropyridines and related heterocycles incorporating the imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazine structure has been reported. Such compounds were found to have potential biological activities, suggesting that similar structures, including the compound , might also be explored for their bioactive potentials, particularly in medicinal chemistry for drug discovery (Wasilewska, Sączewski, Gdaniec, Makowska, & Bednarski, 2011).
Antitumor Activity
A series of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have been designed and showed in vitro cytotoxic activities against various carcinoma cells. This highlights the potential of imidazo[2,1-c][1,2,4]triazine derivatives as candidates for antitumor drug development, indicating a possible research pathway for the compound (Sztanke et al., 2007).
将来の方向性
特性
IUPAC Name |
8-(4-methylphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-3-5-12(6-4-10)17-7-8-18-13(21)14(22)19(9-11(2)20)16-15(17)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFSRASPJMRQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)
![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)
![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)


![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)